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1-Nitro-4-phenyl-1-butene

Cat. No.: B12569924
M. Wt: 177.20 g/mol
InChI Key: MSEZMFQAIYVMIC-WEVVVXLNSA-N
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Description

Significance of Nitroalkenes in Synthetic Organic Chemistry

Nitroalkenes, also known as nitro olefins, are a class of organic compounds that feature a nitro group attached to an alkene functional group. wikipedia.org This combination of functional groups makes them highly valuable and versatile intermediates in organic synthesis. wikipedia.orgsci-rad.comresearchgate.net The strong electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, rendering it susceptible to a wide array of chemical transformations. sci-rad.com

The significance of nitroalkenes in synthetic organic chemistry stems from their ability to serve as precursors for a diverse range of other functional groups and complex molecular architectures. researchgate.netrsc.orgsci-hub.se They readily participate in various reactions, including:

Michael additions: The activated double bond makes nitroalkenes excellent Michael acceptors, reacting with a wide range of nucleophiles. wikipedia.org

Diels-Alder reactions: They can act as activated dienophiles in cycloaddition reactions. wikipedia.orgsci-rad.com

Henry reaction (Nitroaldol reaction): This classic carbon-carbon bond-forming reaction involves the addition of a nitroalkane to an aldehyde or ketone, often followed by dehydration to yield a nitroalkene. wikipedia.org

Reduction: The nitro group can be reduced to a primary amine, providing a route to valuable amino compounds. wikipedia.org

Heterocycle synthesis: Nitroalkenes are key building blocks for the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrroles and indoles. researchgate.netrsc.orgresearcher.life

The flexibility of the nitro group to be transformed into other functionalities, coupled with the reactivity of the alkene, has solidified the importance of nitroalkenes in the construction of complex molecules, including natural products and pharmaceuticals. researchgate.netwikipedia.org

Overview of 1-Nitro-4-phenyl-1-butene within the Context of Nitroalkene Chemistry

This compound is a specific example of a conjugated nitroalkene. Its structure consists of a four-carbon butene chain with a nitro group at the first carbon and a phenyl group at the fourth carbon. This arrangement places the nitro group in conjugation with the double bond and the phenyl ring, influencing its reactivity.

Within the broader class of nitroalkenes, this compound serves as a valuable synthetic intermediate. For instance, it has been shown to be reduced by enzymatic systems. nih.gov Its synthesis can be achieved through various methods, a notable one being the nitration of 4-phenyl-1-butene (B1585249) with nitric oxide followed by dehydration. oup.commdma.ch This particular nitroalkene is a useful building block due to the presence of both the reactive nitroalkene moiety and the phenyl group, which can be further functionalized.

A common method for the synthesis of nitroalkenes is the Henry reaction, which involves the base-catalyzed reaction between a nitroalkane and a carbonyl compound to form a β-nitro alcohol, followed by dehydration. wikipedia.org While specific details for the synthesis of this compound via the Henry reaction were not found in the provided search results, this general pathway is a fundamental route to nitroalkenes. wikipedia.orgtum.de

The table below summarizes some of the key reactions and synthetic routes involving nitroalkenes, placing this compound within this chemical context.

Reaction TypeDescriptionRelevance to this compound
Nitration of Alkenes Direct addition of a nitro group across a double bond.A documented method for synthesizing this compound involves the nitration of 4-phenyl-1-butene. oup.commdma.ch
Henry Reaction A nitroaldol reaction forming a β-nitro alcohol, which can be dehydrated to a nitroalkene. wikipedia.orgA general and fundamental method for the synthesis of nitroalkenes. wikipedia.orgtum.de
Michael Addition Nucleophilic addition to the activated double bond of the nitroalkene. wikipedia.orgThe electrophilic nature of the double bond in this compound makes it a good candidate for this reaction.
Reduction Conversion of the nitro group to an amine. wikipedia.orgEnzymatic reduction of this compound has been investigated. nih.gov
Cycloaddition Reactions Participation in reactions like the Diels-Alder reaction. wikipedia.orgsci-rad.comThe conjugated system of this compound suggests potential for participation in such reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B12569924 1-Nitro-4-phenyl-1-butene

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

[(E)-4-nitrobut-3-enyl]benzene

InChI

InChI=1S/C10H11NO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2/b9-5+

InChI Key

MSEZMFQAIYVMIC-WEVVVXLNSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC/C=C/[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCC=C[N+](=O)[O-]

Origin of Product

United States

Synthesis Methodologies and Mechanistic Investigations of 1 Nitro 4 Phenyl 1 Butene

Condensation Reactions Leading to Related Nitroalkene Derivatives

Knoevenagel-type Condensations Involving Nitro-substituted CH Acids (e.g., with Cinnamaldehyde)

The reaction of cinnamaldehyde (B126680) with nitromethane (B149229) to form 1-nitro-4-phenyl-1-butene is a classic example of a Knoevenagel-type condensation. This reaction is a modification of the aldol (B89426) condensation and involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. researchgate.net In this specific synthesis, nitromethane serves as the active hydrogen compound, as the nitro group is strongly electron-withdrawing, increasing the acidity of the adjacent protons. researchgate.net

The mechanism of this condensation, when catalyzed by a base, proceeds through several key steps:

Deprotonation: A base removes a proton from nitromethane to form a resonance-stabilized nitronate anion. This anion is a potent nucleophile.

Nucleophilic Addition: The nitronate anion attacks the electrophilic carbonyl carbon of cinnamaldehyde. This results in the formation of a tetrahedral intermediate.

Protonation: The intermediate is protonated, typically by the conjugate acid of the base catalyst, to yield a nitro-aldol (a β-hydroxy nitro compound).

Dehydration: The nitro-aldol readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the α,β-unsaturated nitroalkene, this compound. This elimination is often spontaneous or can be promoted by heat or acid/base catalysis.

C6H5CH=CHCHO + CH3NO2 → C6H5CH=CHCH=CHNO2 + H2O

Computational studies on the related Michael addition of nitromethane to cinnamaldehyde, catalyzed by a secondary amine, provide further insight into the mechanistic intricacies. These studies, using density functional theory (DFT), highlight the formation of an iminium ion intermediate from the reaction of the catalyst with cinnamaldehyde. The subsequent steps involve the formation of a C-C bond and catalyst regeneration. cdnsciencepub.com The solvent can also play a crucial role in the reaction mechanism and energy barriers of the various steps. cdnsciencepub.com

Optimization of Synthetic Protocols for Stereochemical Control and Yield

Strategies for Achieving High Purity and Yield in this compound Synthesis

Achieving high purity and yield in the synthesis of this compound requires careful optimization of several reaction parameters. The choice of catalyst, solvent, temperature, and reaction time are all critical factors.

Catalyst Selection: While various bases can catalyze the Knoevenagel-type condensation, the selection of an appropriate catalyst is crucial to maximize yield and minimize side reactions. Both homogeneous and heterogeneous catalysts have been employed for similar transformations.

Solvent Effects: The polarity of the solvent can influence the reaction rate and the stability of intermediates. A computational study on the Michael addition of nitromethane to cinnamaldehyde showed that the reaction mechanism and the rate-limiting step can differ significantly between a non-polar solvent like dichloromethane (B109758) (DCM) and a polar solvent like water. cdnsciencepub.com

Temperature and Reaction Time: These parameters are interdependent and need to be carefully controlled. Higher temperatures can accelerate the reaction but may also lead to the formation of undesired byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

Purification Techniques: The purification of the final product is critical to obtain high-purity this compound. Common methods for the purification of nitroalkenes include:

Recrystallization: This is a common technique for purifying solid nitroalkenes. The choice of solvent is critical for effective purification.

Column Chromatography: This technique is widely used to separate the desired product from unreacted starting materials and byproducts.

The following table summarizes the key parameters that can be optimized for the synthesis of this compound:

ParameterOptions and ConsiderationsPotential Impact on Purity and Yield
Catalyst Amines (e.g., piperidine), ammonium (B1175870) salts, solid-supported basesCatalyst choice affects reaction rate and selectivity, minimizing side reactions.
Solvent Toluene (B28343), Dichloromethane (DCM), Methanol, WaterSolvent polarity can influence the reaction mechanism and the stability of intermediates.
Temperature Room temperature to refluxHigher temperatures can increase reaction rate but may lead to byproduct formation.
Reaction Time Minutes to hoursOptimization is necessary to ensure complete conversion without product degradation.
Purification Recrystallization, Column ChromatographyEssential for removing impurities and isolating the pure product.

Methods for Stereoselective Synthesis of Nitroalkenes

The double bond in this compound can exist as either the (E) or (Z) isomer. Controlling the stereochemical outcome of the condensation reaction is a significant challenge and an area of active research.

A highly effective method for the stereoselective synthesis of nitroalkenes involves the use of piperidine (B6355638) as a catalyst in the presence of molecular sieves. By carefully selecting the solvent and reaction temperature, either the (E) or (Z) isomer can be obtained with high selectivity. wiley-vch.de

Synthesis of (E)-nitroalkenes: Performing the reaction in toluene at reflux temperature generally leads to the selective formation of the (E)-isomer.

Synthesis of (Z)-nitroalkenes: Conducting the reaction in dichloromethane (DCM) at room temperature can favor the formation of the (Z)-isomer. wiley-vch.de

The role of the molecular sieves is believed to be crucial in controlling the stereoselectivity. In the absence of molecular sieves, a mixture of (E) and (Z) isomers is typically obtained. wiley-vch.de The proposed mechanism for the Z-selective pathway involves the formation of an imine intermediate, followed by a nucleophilic attack by the nitronate. In contrast, the E-isomer is thought to be formed through a standard Henry reaction followed by elimination. wiley-vch.de

The following table outlines the conditions for the stereoselective synthesis of nitroalkenes:

IsomerCatalystAdditiveSolventTemperature
(E) PiperidineMolecular Sieves (4 Å)TolueneReflux
(Z) PiperidineMolecular Sieves (4 Å)DichloromethaneRoom Temperature

This methodology provides a powerful tool for the synthesis of stereochemically pure nitroalkenes, which are valuable intermediates in organic synthesis.

Reactivity and Chemical Transformations of 1 Nitro 4 Phenyl 1 Butene

Nucleophilic Addition Reactions of 1-Nitro-4-phenyl-1-butene

The polarized nature of the nitroalkene system in this compound facilitates the addition of a wide range of nucleophiles to the β-carbon position.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a cornerstone reaction for forming new carbon-carbon and carbon-heteroatom bonds using nitroalkenes. organic-chemistry.orgsctunisie.org For β-alkyl substituted nitroalkenes like this compound, these reactions are synthetically valuable for creating complex molecular architectures.

Lewis Acid-Mediated Michael Additions to Conjugated Nitroalkenes

While specific studies on this compound are not detailed in the surveyed literature, the role of Lewis acids in activating nitroalkenes toward nucleophilic attack is a well-established principle. researchgate.net Lewis acids coordinate to the oxygen atoms of the nitro group, increasing the electrophilicity of the β-carbon and facilitating the addition of even weak nucleophiles. This strategy is commonly employed to enhance reaction rates and control stereoselectivity in additions to various nitroolefins.

Substrate-Controlled Diastereoselective Michael Additions

The stereochemical outcome of Michael additions can often be controlled by the inherent structure of the substrates. In reactions involving β-substituted nitroalkenes, the existing substituent can direct the incoming nucleophile to a specific face of the molecule, leading to the preferential formation of one diastereomer. For instance, in the addition of carbonyl compounds to aliphatic nitroalkenes, high diastereoselectivity can be achieved, yielding valuable synthons for complex molecules like γ-aminobutyric acid (GABA) derivatives. encyclopedia.pubnih.gov While direct examples involving this compound are scarce, studies on similar aliphatic nitroalkenes show that the diastereomeric ratio is highly dependent on the reaction conditions and the nature of the nucleophile. msu.edunih.gov

Below is a representative table illustrating the diastereoselective Michael addition of acetaldehyde (B116499) to various aliphatic nitroalkenes, a reaction catalyzed by enzyme variants of 4-oxalocrotonate tautomerase (4-OT), which showcases the potential for high stereocontrol in such systems. nih.govrug.nl

Table 1: Diastereoselective Michael Addition of Acetaldehyde to Aliphatic Nitroalkenes

Entry Nitroalkene Substrate Catalyst Yield (%) Diastereomeric Ratio (anti:syn) Enantiomeric Excess (ee %)
1 1-Nitro-1-pentene 4-OT A33D 75 >99:1 >99 (R)
2 1-Nitro-1-hexene 4-OT A33D 82 >99:1 >99 (R)
3 1-Nitro-5-methyl-1-hexene 4-OT A33D 68 >99:1 >99 (R)
4 1-Nitro-1-pentene 4-OT L8Y/M45Y/F50A 70 1:>99 >99 (S)
5 1-Nitro-1-hexene 4-OT L8Y/M45Y/F50A 78 1:>99 >99 (S)
Mechanistic Insights into Bimetallic Enolate Participation in Additions

The use of bimetallic catalytic systems, particularly those involving zinc, has been shown to be effective in promoting direct, vinylogous Michael additions to nitroalkenes. nih.gov In these systems, a dinuclear zinc catalyst can activate both the nucleophile (by forming a zinc enolate) and the nitroalkene electrophile simultaneously. This dual activation within a highly organized transition state allows for excellent control over stereoselectivity. The mechanism involves the binding of the nucleophile as a bridging enolate between the two metal centers, which then attacks the Lewis acid-activated nitroalkene. nih.gov This approach has been successfully applied to the reaction of 2(5H)-furanone with various nitroalkenes, affording products with high diastereoselectivity and enantioselectivity.

Reactions with Other Classes of Nucleophiles (e.g., Thiophenols in related systems)

Conjugated nitroalkenes readily react with heteroatom nucleophiles. The sulfa-Michael addition of thiols, such as thiophenol, to nitroolefins is a highly efficient reaction that proceeds under mild conditions to form β-nitro sulfides. Although specific examples with this compound are not prominently featured, the general reactivity pattern is well-documented for a wide range of nitroalkenes.

Reduction Chemistry of the Nitroalkene Moiety

The nitro group of a conjugated nitroalkene is susceptible to reduction, offering a pathway to a variety of other functional groups, most notably amines, oximes, and ketones. mdma.ch The selective reduction of the carbon-carbon double bond without affecting the nitro group is a key transformation, converting the nitroalkene into a saturated nitroalkane.

Various reagents have been developed for the chemoselective reduction of the double bond in conjugated nitroalkenes. mdma.ch Complex metal hydrides are commonly employed for this purpose. For instance, sodium borohydride (B1222165) has been used, often in combination with other reagents, to achieve this transformation effectively. acs.org Another mild and efficient method involves the use of tri-n-butyltin hydride under aqueous conditions, which can selectively reduce the double bond of various conjugated nitroalkenes in high yields. tandfonline.com

The resulting saturated nitroalkane, 1-nitro-4-phenylbutane, is a valuable intermediate that can be further reduced to the corresponding primary amine, 4-phenyl-1-butanamine, a useful building block in medicinal chemistry. The reduction of the nitro group itself can be accomplished using various methods, including catalytic hydrogenation (e.g., with H₂ over Pd/C or Raney Nickel) or other reducing agents like lithium aluminum hydride. tandfonline.com

Table 2: Reagents for the Reduction of Conjugated Nitroalkenes

Product Type Reagent(s) Reference
Nitroalkane Tri-n-butyltin hydride (aqueous) tandfonline.com
Nitroalkane Sodium borohydride acs.org
Amine H₂, Pd/C or Raney Ni (from nitroalkane) encyclopedia.pub
Oxime Sodium hypophosphite, Pd tandfonline.com
Ketone Chromium(II) chloride tandfonline.com

Stereoselective Reductions (e.g., using Ammonia (B1221849) Borane (B79455) in Deep Eutectic Solvents)

The selective reduction of the carbon-carbon double bond in nitroalkenes without affecting the nitro group is a valuable transformation, yielding saturated nitroalkanes that are precursors to amines and other functional groups. A sustainable approach for this transformation involves the use of ammonia borane (BH₃NH₃) as a reducing agent in deep eutectic solvents (DESs).

Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and glycerol, serve as biodegradable and renewable reaction media. The reduction of nitroalkenes in this system is typically carried out by heating the substrate with ammonia borane. For substrates similar to this compound, the reaction proceeds efficiently at moderate temperatures, yielding the corresponding nitroalkane. This method represents a greener alternative to traditional reduction methods that often rely on volatile organic solvents and hazardous reagents.

The general procedure involves suspending the nitroalkene in the DES, adding ammonia borane, and heating the mixture. After the reaction is complete, the product can be extracted, and the DES can often be recovered and reused, adding to the sustainability of the process.

Table 1: Representative Conditions for Nitroalkene Reduction

Substrate Reducing Agent Solvent System Temperature (°C) Time (h) Yield (%)
β-Nitrostyrene Ammonia Borane ChCl/glycerol (1:2) 60 18 41
β-Methyl-β-nitrostyrene Ammonia Borane ChCl/glycerol (1:2) 60 18 75

Investigation of Enzymatic Reduction Pathways for Nitroalkenes

Enzymatic pathways offer a highly selective and environmentally benign route for the reduction of nitroalkenes. Enzymes from the Old Yellow Enzyme (OYE) family, which are FMN-dependent ene-reductases, are particularly effective in catalyzing the asymmetric reduction of the activated C=C double bond of nitroalkenes. This biocatalytic reduction typically proceeds via a Michael-type addition of a hydride from the reduced flavin cofactor (FMNH₂) to the β-carbon of the nitroalkene.

The process is highly stereoselective, affording chiral nitroalkanes with high enantiomeric excess. Beyond the reduction of the alkene moiety, the nitro group itself can be a target for enzymatic transformation. Flavin-dependent nitroreductases can catalyze the six-electron reduction of the nitro group to a primary amine, proceeding through nitroso and hydroxylamine (B1172632) intermediates. In some enzymatic pathways, the reduction of an aliphatic nitro group can lead to an unstable nitroso compound, which can then isomerize to a more stable oxime.

Derivatization of the Nitro Group to Other Functionalities

Following the reduction of the alkene bond, the resulting saturated nitroalkane, 1-nitro-4-phenylbutane, serves as a key intermediate for further derivatization of the nitro group into other valuable functionalities such as amines, oximes, and nitriles.

Conversion to Amino Groups

The most common transformation of the nitro group is its complete reduction to a primary amine. This conversion is a fundamental process in organic synthesis, providing access to a wide range of compounds.

Catalytic Hydrogenation: This is a widely used method involving a metal catalyst and a hydrogen source.

Catalysts: Palladium on carbon (Pd/C) is a highly effective and common catalyst for this transformation.

Hydrogen Source: The reaction can be carried out under an atmosphere of hydrogen gas (H₂) or by using transfer hydrogenation agents like sodium borohydride (NaBH₄) or hydrazine (B178648) (N₂H₄). nih.govnih.gov

The reduction of the nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates, though these are typically not isolated under these reaction conditions. mdpi.com

Conversion to Oxime Groups

The nitroalkane can be converted to an oxime, which is a compound containing the R₂C=NOH functional group. This transformation can be achieved through several chemical and biological routes. One prominent method is the Nef reaction, where the salt of a primary or secondary nitroalkane is hydrolyzed under acidic conditions to yield an aldehyde or ketone, which can then be converted to an oxime. organic-chemistry.org Reductive methods have also been developed. organic-chemistry.org

Alternatively, under specific conditions, primary nitroalkanes can be converted to oximes by reacting their electrophilically activated forms (nitronates) with arenes in the presence of a strong acid like polyphosphoric acid. frontiersin.orgnih.gov Enzymatic pathways, as mentioned previously, can also lead to oxime formation through the rearrangement of an unstable nitroso intermediate. acs.org

Conversion to Nitrile Groups

The conversion of the nitro group in 1-nitro-4-phenylbutane to a nitrile group (–C≡N) is not a direct, one-step process. It typically involves a two-step sequence proceeding through an aldoxime intermediate.

Formation of the Aldoxime: The primary nitroalkane is first converted into the corresponding aldehyde, 4-phenylbutanal (B95494), via a method such as the Nef reaction. organic-chemistry.org The resulting aldehyde is then reacted with hydroxylamine (NH₂OH) to form 4-phenylbutanal oxime.

Dehydration of the Aldoxime: The aldoxime is subsequently dehydrated to yield the nitrile, 4-phenylbutanenitrile. A variety of dehydrating agents can be employed for this step, including phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or other modern reagents. organic-chemistry.orgchemguide.co.ukchemistrysteps.com

This sequence provides a reliable synthetic route from a primary nitroalkane to the corresponding nitrile, effectively transforming the -CH₂NO₂ unit into a -CN group.

Cycloaddition Reactions Involving this compound

The conjugated system of this compound, featuring an electron-withdrawing nitro group, makes it an excellent participant in cycloaddition reactions. In these reactions, it typically acts as the 2π-electron component.

Diels-Alder Reaction ([4+2] Cycloaddition): this compound is an activated dienophile for the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The electron-withdrawing nature of the nitro group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, facilitating the reaction with the HOMO (Highest Occupied Molecular Orbital) of a conjugated diene. organic-chemistry.org This reaction leads to the formation of a six-membered cyclohexene (B86901) ring, a synthetically powerful transformation for building molecular complexity in a single step. wikipedia.org

1,3-Dipolar Cycloaddition: This compound can also act as a dipolarophile in 1,3-dipolar cycloadditions. chesci.comwikipedia.org It can react with various 1,3-dipoles (e.g., azides, nitrones, nitrile oxides) to form five-membered heterocyclic rings. mdpi.comijrpc.com The reaction involves the 4π-electron system of the 1,3-dipole and the 2π-electron system of the nitroalkene. These reactions are a cornerstone for the synthesis of a wide array of heterocyclic compounds. wikipedia.org

Table 2: Chemical Compounds Mentioned

Compound Name Functional Group / Class
This compound Nitroalkene
Ammonia Borane Reducing Agent
Choline Chloride Component of DES
Glycerol Component of DES
1-Nitro-4-phenylbutane Nitroalkane
1-Amino-4-phenylbutane Primary Amine
4-Phenylbutanal Aldehyde
4-Phenylbutanal oxime Oxime
4-Phenylbutanenitrile Nitrile
Palladium on Carbon (Pd/C) Catalyst
Sodium Borohydride Reducing Agent
Hydroxylamine Reagent
Phosphorus(V) oxide Dehydrating Agent
Thionyl Chloride Dehydrating Agent

Polymerization Behavior of this compound Analogues

The polymerization behavior of nitroalkenes is significantly influenced by the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond towards nucleophilic attack. Consequently, analogues of this compound, particularly β-nitrostyrene and its derivatives, have been shown to readily undergo anionic polymerization. researchgate.net In contrast, these compounds generally act as inhibitors or comonomers in free-radical polymerization processes. acs.org

Studies on β-nitrostyrene, a close analogue, reveal that it can be polymerized through anionic initiation using alkoxide ions in protic solvents like alcohols. researchgate.net The polymerization rate for β-nitrostyrene initiated by sodium alkoxide was found to be first order with respect to both monomer and initiator concentrations. researchgate.net This anionic polymerization proceeds effectively for various meta- and para-substituted β-nitrostyrenes, yielding high polymers. researchgate.net However, ortho-substituted isomers often fail to produce polymers, an outcome attributed to steric hindrance at the propagation step. researchgate.net An exception is o-fluoro-β-nitrostyrene, which does yield a substantial amount of polymer, though less than its meta and para counterparts. researchgate.net

Radiation has also been used to induce the anionic polymerization of β-nitrostyrene. tandfonline.com In solvents like hexamethylphosphoric triamide (HMPT), which stabilize ionic transients, β-nitrostyrene polymerizes effectively upon irradiation. tandfonline.com The initiation is believed to involve solvated electrons reacting with the monomer to form a radical anion. tandfonline.com

Conversely, attempts to polymerize β-nitrostyrene using free-radical initiators like AIBN have been unsuccessful. acs.org Instead of polymerizing, β-nitrostyrene acts as a potent inhibitor for the radical polymerization of other monomers, such as styrene. acs.org The proposed mechanism for this inhibition involves the addition of a free radical to the double bond, followed by the release of nitrogen dioxide (NO₂). acs.org

The polymerization characteristics of several β-nitrostyrene analogues initiated by sodium alkoxides have been investigated, with key kinetic data summarized below.

Table 1: Rate Constants and Activation Energies for the Anionic Polymerization of β-Nitrostyrene Analogues.
MonomerInitiatorRate Constant (dm³·mol⁻¹·s⁻¹) at 15-25°CActivation Energy (kJ·mol⁻¹)Reference
β-NitrostyreneSodium Methoxide~0.25~24 researchgate.net
β-NitrostyreneSodium Ethoxide~0.25~16 researchgate.net
p-Methoxy-β-nitrostyreneSodium Methoxide~0.25~24 researchgate.net
p-Methoxy-β-nitrostyreneSodium Ethoxide~0.25~16 researchgate.net
p-Methyl-β-nitrostyreneSodium Methoxide~0.25~24 researchgate.net
p-Methyl-β-nitrostyreneSodium Ethoxide~0.25~16 researchgate.net

The polymers resulting from the anionic polymerization of β-nitrostyrene derivatives are often insoluble in most common organic solvents, which complicates their characterization by conventional methods. researchgate.net

Compound Index

Table 2: List of Chemical Compounds Mentioned.
Compound Name
This compound
β-Nitrostyrene
p-Methoxy-β-nitrostyrene
p-Methyl-β-nitrostyrene
o-Fluoro-β-nitrostyrene
Sodium Methoxide
Sodium Ethoxide
Hexamethylphosphoric triamide (HMPT)
Styrene
Nitrogen dioxide
AIBN (Azobisisobutyronitrile)

1 Nitro 4 Phenyl 1 Butene As a Versatile Synthetic Building Block

Application in Asymmetric Synthesis as a Chiral Auxiliary Precursor or Intermediate

1-Nitro-4-phenyl-1-butene, as a conjugated nitroalkene, is a powerful tool in asymmetric synthesis. Its electron-deficient double bond makes it an excellent Michael acceptor and a reactive component in various cycloaddition reactions. The utility of such nitroalkenes in stereoselective C-C bond formation is well-established, often employing chiral catalysts to control the stereochemical outcome. wikipedia.orgpageplace.de Organocatalysis, in particular, has emerged as a powerful strategy for the enantioselective functionalization of nitroalkenes. mdpi.com

In the context of asymmetric synthesis, this compound serves as a prochiral substrate. Chiral organocatalysts, such as bifunctional thioureas or prolinol derivatives, can activate the nitroalkene and a nucleophile simultaneously to facilitate a highly enantioselective conjugate addition. mdpi.comorganic-chemistry.org For instance, the Michael addition of aldehydes or ketones to nitroalkenes can generate γ-nitro carbonyl compounds with high levels of diastereo- and enantioselectivity. msu.edu These products are valuable intermediates, as the nitro group can be transformed into other functional groups like amines or carbonyls, leading to chiral γ-amino acids or 1,4-dicarbonyl compounds.

The reaction mechanism typically involves the catalyst activating the nucleophile (e.g., forming an enamine from a ketone) and the nitroalkene, often through hydrogen bonding, to control the facial selectivity of the attack on the double bond. The specific stereoisomer obtained is dictated by the catalyst's chirality.

Table 1: Representative Asymmetric Michael Additions to Conjugated Nitroalkenes

Nucleophile Catalyst Type Product Type Typical Enantiomeric Excess (ee)
Acetone Chiral Diamine γ-Nitro Ketone 90-99%
Propanal Diarylprolinol Silyl Ether γ-Nitro Aldehyde >95%
Dimethyl Malonate Bifunctional Thiourea γ-Nitro Malonate 90-98%

This table presents typical results for reactions involving conjugated nitroalkenes, demonstrating the high levels of stereocontrol achievable in these transformations.

Role in the Synthesis of Complex Heterocyclic Compounds

The reactivity of this compound makes it an important precursor for the synthesis of complex heterocyclic structures. rsc.org The nitroalkene moiety can participate as a 2π component in cycloaddition reactions or as an electrophile in cascade reactions that culminate in ring formation. researchgate.net

Diels-Alder Reactions: As a dienophile, this compound can react with conjugated dienes in [4+2] cycloadditions to form substituted cyclohexene (B86901) derivatives. wikipedia.orgsigmaaldrich.com The nitro group acts as a strong electron-withdrawing group, activating the double bond for the reaction. organic-chemistry.org These reactions can be highly regioselective and provide a direct route to six-membered rings, which are core structures in many natural products. Subsequent reduction of the nitro group can install an amino functionality, leading to valuable aminocyclohexanes.

[3+2] Cycloadditions: this compound can also react with 1,3-dipoles to synthesize five-membered heterocycles. For example, reaction with azomethine ylides or nitrile oxides can yield highly functionalized pyrrolidines and isoxazolines, respectively. These reactions are often stereospecific and provide rapid access to complex heterocyclic frameworks from simple starting materials.

Cascade Reactions: The conjugate addition of a nucleophile to this compound can initiate a cascade or domino reaction sequence. If the nucleophile contains another reactive functional group, an intramolecular cyclization can occur following the initial Michael addition. This strategy has been extensively used to construct a variety of heterocyclic systems, including piperidines and pyrrolizidines, in a single operational step with high stereocontrol. researchgate.net

Table 2: Heterocycles Synthesized from Nitroalkenes

Reaction Type Reactant Partner Heterocyclic Product
[4+2] Cycloaddition 1,3-Butadiene Tetrahydro-nitro-phenyl-cyclohexene
[3+2] Cycloaddition Azomethine Ylide Substituted Pyrrolidine
Michael-Initiated Cascade Amino Malonate Functionalized Piperidine (B6355638)

Utilization in the Construction of Functionalized Organic Molecules

Beyond its role in asymmetric and heterocyclic synthesis, this compound is a versatile building block for introducing a variety of functional groups into organic molecules. The true synthetic power of nitroalkenes lies in the vast number of transformations the nitro group can undergo post-reaction. pageplace.demdpi.com

Transformations of the Nitro Group: The nitro group in the adducts derived from this compound can be considered a "synthetic chameleon." It can be readily converted into several other important functional groups:

Reduction to Amines: The most common transformation is the reduction of the nitro group to a primary amine using various reagents like H₂/Pd-C, Zn/HCl, or LiAlH₄. This provides a direct route to chiral amines, which are ubiquitous in pharmaceuticals and natural products.

Conversion to Carbonyls (Nef Reaction): The nitro group can be converted into a ketone or an aldehyde through the Nef reaction, typically under oxidative or reductive conditions. This allows the nitroalkene to serve as a masked carbonyl equivalent.

Denitration: The nitro group can be removed entirely and replaced with a hydrogen atom using reagents like tributyltin hydride (Bu₃SnH), providing a method for formal conjugate addition of a hydrocarbon fragment. rsc.org

These transformations significantly enhance the synthetic utility of this compound, allowing the initial carbon-carbon bond-forming reaction to be just the first step in the construction of a complex, multi-functionalized molecule. organic-chemistry.org For example, the Michael addition of an enolate followed by a Nef reaction results in a 1,5-dicarbonyl compound, a key precursor for ring-closing reactions to form cyclic systems.

Table 3: Key Functional Group Transformations of the Nitro Group

Transformation Reagents Resulting Functional Group
Reduction H₂, Pd/C Primary Amine (-NH₂)
Nef Reaction NaNO₂, H₂SO₄ Carbonyl (Ketone/Aldehyde)
Denitration Bu₃SnH, AIBN Alkane (-H)

Advanced Analytical Methodologies for Research on 1 Nitro 4 Phenyl 1 Butene and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Reaction Progression Analysis

Spectroscopy provides unparalleled insight into the molecular architecture and functional group composition of 1-Nitro-4-phenyl-1-butene. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm the identity and structure of the target compound and any related synthetic derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the electronic environment of each atom.

¹H NMR Spectroscopy : Proton NMR provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. For this compound, the spectrum would exhibit distinct signals for the aromatic protons of the phenyl group, the vinylic protons adjacent to the nitro group, and the aliphatic protons of the butene chain. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the aromatic ring, causing downfield shifts for adjacent protons. oregonstate.educompoundchem.comlibretexts.org Spin-spin coupling patterns can help in assigning the stereochemistry (E/Z) of the double bond.

¹³C NMR Spectroscopy : Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon backbone. Each unique carbon atom in this compound will produce a distinct signal. The carbons of the nitro-substituted double bond and the aromatic ring are typically found further downfield compared to the saturated sp³ hybridized carbons of the ethyl group. chemicalbook.comdocbrown.info

¹⁵N NMR Spectroscopy : While less common, ¹⁵N NMR can be used to directly probe the nitrogen environment of the nitro group. The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic surroundings, making it a useful tool for studying the effects of substituents on the nitro group in various derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (E)-1-Nitro-4-phenyl-1-butene *

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (C₆H₅) 7.20 - 7.40 126.0 - 140.0
Vinylic Proton (-CH=CNO₂) 7.00 - 7.50 135.0 - 150.0
Vinylic Proton (=CH-CNO₂) 6.80 - 7.20 130.0 - 145.0
Methylene Protons (-CH₂-Ph) 2.70 - 2.90 34.0 - 38.0
Methylene Protons (-CH₂-CH₂) 2.40 - 2.60 32.0 - 36.0

Note: Values are estimates based on typical chemical shifts for similar structural motifs like nitrostyrenes and phenylalkenes. docbrown.infoactachemicamalaysia.comnetlify.appdocbrown.inforesearchgate.net Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. For this compound, the IR spectrum provides definitive evidence for the presence of the nitro group, the carbon-carbon double bond, and the aromatic ring.

The most characteristic signals in the IR spectrum of this compound are the strong absorption bands corresponding to the nitro group. spectroscopyonline.comorgchemboulder.com These are observed as two distinct peaks:

Asymmetric N-O stretch : Typically found in the range of 1550-1475 cm⁻¹. orgchemboulder.comacs.org

Symmetric N-O stretch : Typically found in the range of 1360-1290 cm⁻¹. orgchemboulder.comacs.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Alkene C-H Stretch 3080 - 3010
Alkane C-H Stretch 3000 - 2850
C=C (Aromatic) Stretch ~1600, ~1475
C=C (Alkene) Stretch 1650 - 1600
NO₂ Asymmetric Stretch 1550 - 1475
NO₂ Symmetric Stretch 1360 - 1290

Source: Data compiled from typical IR spectral charts and literature on nitro compounds. spectroscopyonline.comorgchemboulder.comnist.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. For this compound, electron ionization (EI) is a common method that generates a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound.

The fragmentation of aromatic nitro compounds often involves the loss of the nitro group (NO₂) or nitric oxide (NO). researchgate.netyoutube.comquizlet.com The fragmentation of the butene chain can also occur, leading to characteristic fragment ions. docbrown.infodocbrown.info

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Description
177 [C₁₀H₁₁NO₂]⁺ Molecular Ion (M⁺)
131 [C₁₀H₁₁]⁺ Loss of NO₂
147 [C₁₀H₁₁O]⁺ Loss of NO
105 [C₈H₉]⁺ Tropylium ion or related structures
91 [C₇H₇]⁺ Benzyl cation / Tropylium ion
77 [C₆H₅]⁺ Phenyl cation
46 [NO₂]⁺ Nitro group cation

Note: The relative intensities of these peaks can provide further structural information. youtube.commiamioh.eduresearchgate.net

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities. These methods are also crucial for determining the purity of the compound and for performing accurate quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For nitroaromatic compounds like this compound, reversed-phase HPLC is typically the method of choice. researchgate.netcdc.govmdpi.com In this mode, a nonpolar stationary phase (such as C18 or a phenyl-based column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.comsielc.comelementlabsolutions.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the conjugated system of the nitroalkene and the phenyl group provides strong UV absorbance. By comparing the retention time of the sample to that of a known standard, the compound can be identified. The area under the chromatographic peak is proportional to the concentration, allowing for precise quantitative analysis and purity assessment. researchgate.netchromatographyonline.com

Table 4: Typical HPLC Parameters for the Analysis of this compound

Parameter Typical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl-Hexyl
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water
Flow Rate 0.8 - 1.2 mL/min
Detection UV-Vis Detector (e.g., at 254 nm or maximum absorbance wavelength)
Injection Volume 10 - 20 µL
Column Temperature 25 - 40 °C

Source: General parameters adapted from methods for analyzing nitroaromatic compounds. researchgate.netchromatographyonline.comsielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for analyzing volatile and thermally stable compounds like this compound and its derivatives. nih.govsfasu.edu

In GC, the sample is vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint for identification. cdc.govnih.gov GC-MS is invaluable for analyzing complex reaction mixtures, identifying unknown byproducts, and confirming the identity of the target compound. sfasu.edumdpi.com

Table 5: Typical GC-MS Parameters for the Analysis of this compound

Parameter Typical Condition
Column Capillary column (e.g., 30 m x 0.25 mm) with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane)
Carrier Gas Helium
Inlet Temperature 250 - 280 °C
Oven Program Temperature gradient (e.g., start at 100 °C, ramp to 280 °C)
Ionization Mode Electron Ionization (EI) at 70 eV
MS Detector Quadrupole or Ion Trap
Mass Range 50 - 300 amu

Source: General parameters adapted from methods for analyzing nitroaromatic compounds. cdc.govsfasu.edunih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening of Transformations

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique indispensable for monitoring the progress of chemical reactions and for the high-throughput screening of various reaction conditions for transformations involving this compound and its derivatives. nih.govsigmaaldrich.com Its simplicity allows for the swift qualitative assessment of a reaction mixture, providing critical information on the consumption of starting materials and the formation of products. nih.gov

The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase. For a compound like this compound, which possesses both polar (nitro group) and nonpolar (phenyl and butene backbone) characteristics, separation is achieved based on its affinity for the stationary phase relative to the mobile phase. nih.gov

Reaction Monitoring

In the context of synthesizing or modifying this compound, TLC is an essential tool for tracking the reaction's progression toward completion. The standard procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate alongside spots of the pure starting material(s). rsc.org A co-spot, where the reaction mixture and starting material are spotted together, is also commonly used to aid in the unambiguous identification of spots. rsc.org

The stationary phase is typically a polar adsorbent, such as silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), coated on an inert backing like glass or aluminum. nih.gov The mobile phase, or eluent, is a solvent or a mixture of solvents that travels up the plate via capillary action. For nitroalkenes like this compound, non-polar solvent systems are often employed. The choice of eluent is critical for achieving clear separation between the reactant and product. A common strategy is to use a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or diethyl ether), the ratio of which can be adjusted to optimize the separation. rsc.org

The progress of the reaction is visualized by observing the gradual disappearance of the starting material spot and the concurrent appearance of a new spot corresponding to the product. Due to the conjugated system present in this compound and many of its derivatives, spots can often be visualized under UV light. rsc.org Staining with agents such as phosphomolybdic acid may also be used for visualization. rsc.org

The position of a compound on the developed chromatogram is characterized by its retention factor (Rƒ), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Different compounds in a reaction mixture will exhibit different Rƒ values. Generally, less polar compounds travel further up the plate (higher Rƒ value), while more polar compounds interact more strongly with the stationary phase and have lower Rƒ values. For example, in the reduction of the nitro group of a β-nitrostyrene derivative to an amine, the product amine is typically more polar and would exhibit a lower Rƒ value than the starting nitroalkene under the same TLC conditions.

Illustrative Data for Monitoring Transformations of β-Nitrostyrene Derivatives

While specific Rƒ values are highly dependent on the exact conditions (plate type, layer thickness, solvent saturation, temperature), the following table provides representative data for monitoring a reaction of a β-nitrostyrene, which serves as a close structural analog to this compound.

CompoundDescriptionEluent System (Hexane:Ethyl Acetate)Typical Rƒ Value
β-NitrostyreneStarting Material4:10.65
Michael Adduct ProductProduct (e.g., after addition of a nucleophile)4:10.40
2-Phenyl-1-nitroethaneReduction Product (C=C bond reduced)4:10.60
PhenethylamineReduction Product (NO₂ group reduced)4:10.15

Screening of Transformations

TLC is an exceptionally efficient method for screening various catalysts, solvents, or other reaction parameters. nih.gov Multiple trial reactions can be run in parallel on a small scale. Aliquots from each reaction can be spotted side-by-side on a single TLC plate, allowing for a direct visual comparison of the extent of reaction under different conditions. nih.gov For instance, in optimizing a Michael addition to this compound, various catalysts could be tested simultaneously. The TLC plate would quickly reveal which catalyst leads to the most significant consumption of the starting material and the cleanest formation of the desired product, identifying promising candidates for further optimization. nih.gov

The following table simulates a TLC screening experiment for a hypothetical catalytic reaction.

TLC LaneReaction ConditionObservationInference
1 (SM)Starting Material (this compound)Single spot at Rƒ 0.70Reference
2Catalyst AStrong SM spot (Rƒ 0.70), faint product spot (Rƒ 0.45)Low conversion
3Catalyst BFaint SM spot (Rƒ 0.70), strong product spot (Rƒ 0.45)High conversion
4Catalyst CModerate SM spot (Rƒ 0.70), moderate product spot (Rƒ 0.45), extra spot (Rƒ 0.20)Moderate conversion with byproduct formation
5No CatalystSingle spot at Rƒ 0.70, identical to SMNo reaction

This comparative analysis allows researchers to rapidly discard ineffective conditions and focus on the most promising ones, significantly accelerating the development of synthetic methodologies for this compound and its derivatives.

Theoretical and Computational Investigations of 1 Nitro 4 Phenyl 1 Butene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 1-nitro-4-phenyl-1-butene. The presence of the conjugated system, including the nitro group and the phenyl ring, dictates its electronic properties.

The electronic structure of conjugated nitroalkenes is significantly influenced by the strong electron-withdrawing nature of the nitro group. This leads to a polarization of the electron density across the molecule. mdpi.com Topological analysis of the Electron Localization Function (ELF) can reveal the nature of the chemical bonds and the distribution of electron density. mdpi.com For conjugated nitroalkenes, this analysis typically shows a significant delocalization of π-electrons over the nitrovinyl moiety.

Reactivity indices derived from Conceptual DFT are valuable for predicting how the molecule will interact with other reagents. nih.gov These indices include electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). For conjugated nitroalkenes, the electronic chemical potential is generally low, indicating a high tendency to accept electrons. nih.gov Consequently, these molecules exhibit high global electrophilicity, marking them as strong electrophiles, particularly susceptible to nucleophilic attack. sci-rad.com The direction of electron density flux in a reaction can be predicted by comparing the electronic chemical potential of the reactants. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict reactive sites for electrophilic and nucleophilic attacks. For a molecule like this compound, the MEP would show a region of negative potential around the oxygen atoms of the nitro group and a region of positive potential around the protons of the vinyl group and the phenyl ring, with the β-carbon of the nitroalkene moiety being a likely site for nucleophilic attack.

Table 1: Calculated Reactivity Indices for a Model Conjugated Nitroalkene

IndexDescriptionTypical Calculated Value (eV)
μ Electronic Chemical Potential-4.5 to -5.5
η Chemical Hardness3.0 to 4.0
ω Global Electrophilicity2.5 to 3.5
HOMO Highest Occupied Molecular Orbital Energy-7.0 to -8.0
LUMO Lowest Unoccupied Molecular Orbital Energy-2.0 to -3.0

Note: These are typical value ranges for conjugated nitroalkenes calculated at the DFT level and can vary based on the specific molecule and computational method.

Computational Studies of Reaction Mechanisms (e.g., Transition State Analysis for Michael Additions)

Computational studies are crucial for elucidating the detailed mechanisms of reactions involving this compound, such as the Michael addition. These studies allow for the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS).

For the Michael addition of a nucleophile to a conjugated nitroalkene, DFT calculations can map out the entire reaction pathway. mdpi.com The mechanism can be determined to be either a single-step (concerted) or a multi-step (stepwise) process. In the case of reactions with some nucleophiles, the mechanism for addition to conjugated nitroalkenes has been found to be a polar, single-step process. nih.gov However, stepwise mechanisms involving zwitterionic intermediates have also been proposed for certain reactions. mdpi.com

Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the TS and analyzing its geometry and energetic properties. The geometry of the TS provides a snapshot of the bond-forming and bond-breaking processes. For a Michael addition, the TS would show the partial formation of the new carbon-nucleophile bond and the rehybridization of the carbon atoms of the double bond.

The activation energy (ΔE‡) of the reaction, which is the energy difference between the reactants and the transition state, can be calculated. This value is critical for predicting the reaction rate. Computational studies can also explore the influence of catalysts on the reaction mechanism, for instance, by modeling how a catalyst stabilizes the transition state and lowers the activation energy.

Conformational Analysis and Stereochemical Preferences

The flexibility of this compound arises from the rotation around several single bonds, leading to different spatial arrangements or conformations. Conformational analysis through computational methods aims to identify the stable conformers and determine their relative energies and the energy barriers for their interconversion. cwu.edu

The key dihedral angles to consider in this compound are around the C-C single bonds of the butyl chain and the C-C bond connecting the phenyl ring to the chain. The rotation around the central C-C bond of the butane (B89635) backbone leads to classic conformational isomers such as anti and gauche forms. youtube.comresearchgate.net The anti conformer, where the phenyl and nitrovinyl groups are farthest apart, is generally expected to be the most stable due to minimized steric hindrance. youtube.com The gauche conformers, where these groups are closer, would be slightly higher in energy. youtube.com

The potential energy surface can be scanned by systematically changing the dihedral angles and calculating the energy at each point. This allows for the plotting of a conformational energy diagram, which shows the energy as a function of the rotation angle. youtube.com The peaks on this diagram represent the rotational barriers, which are the activation energies required for conformational changes. nih.govmdpi.com

Stereochemical preferences in reactions involving this compound can also be investigated computationally. For example, in a Michael addition, the nucleophile can approach the double bond from two different faces, leading to different stereoisomers. By calculating the energies of the transition states for both approaches, it is possible to predict which stereoisomer will be formed preferentially.

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer (Dihedral Angle C-C-C-C)Relative Energy (kcal/mol)Description
Anti (~180°)0.00Most stable, minimal steric hindrance.
Gauche (~60°)0.9 - 1.5Higher energy due to steric interaction.
Eclipsed (~120°)3.5 - 4.5Rotational barrier, unstable.
Syn (~0°)> 5.0Highest energy, maximum steric clash.

Note: These values are illustrative and based on typical energy differences for butane-like structures. Actual values would require specific calculations for this compound.

Prediction and Validation of Spectroscopic Data through Computational Methods

Computational quantum chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model and structural confirmation.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nmrdb.org This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. github.io The accuracy of the prediction depends on the chosen functional and basis set. github.io For ¹H NMR, specific functionals like WP04 have been developed to provide better agreement with experimental values in solution. github.io Calculations are often performed on different conformers, and the final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. github.io

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated using DFT. nih.gov These calculations provide the wavenumbers and intensities of the infrared (IR) and Raman bands. researchgate.net The calculated harmonic frequencies are often systematically higher than the experimental ones, and scaling factors are sometimes applied to improve the agreement. researchgate.net The calculations are invaluable for assigning the observed vibrational bands to specific molecular motions, such as the characteristic symmetric and asymmetric stretches of the NO₂ group. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). amazonaws.commdpi.com These calculations provide the excitation energies and oscillator strengths for electronic transitions. amazonaws.com For a conjugated system like this compound, TD-DFT can predict the λ(max) corresponding to the π → π* transition of the conjugated system. researchgate.net The choice of functional is critical, and range-separated hybrid functionals are often recommended for better accuracy. acs.org The solvent effect can be included in the calculations using continuum models like the Polarizable Continuum Model (PCM). amazonaws.com

Table 3: Example of Predicted vs. Experimental Spectroscopic Data

Spectroscopic DataPredicted Value (Computational)Experimental Value
¹H NMR (δ, ppm) Calculated chemical shifts for each protonMeasured chemical shifts
¹³C NMR (δ, ppm) Calculated chemical shifts for each carbonMeasured chemical shifts
IR (cm⁻¹) ν(NO₂) asym: ~1550, ν(NO₂) sym: ~1350Observed IR absorption bands
UV-Vis (λmax, nm) Calculated absorption maximumMeasured absorption maximum

Note: This table illustrates the type of data comparison performed. Actual values would require specific experimental and computational studies.

Future Research Directions and Perspectives on 1 Nitro 4 Phenyl 1 Butene Chemistry

Development of Novel and Sustainable Synthetic Routes for 1-Nitro-4-phenyl-1-butene

The development of efficient and environmentally benign methods for the synthesis of this compound is a crucial first step. Current synthetic strategies for nitroalkenes often rely on classical methods that may involve harsh conditions or generate significant waste. Future research should focus on aligning its synthesis with the principles of green chemistry.

Key Research Objectives:

Direct Catalytic Nitration of 4-Phenyl-1-butene (B1585249): Investigating the direct nitration of the readily available precursor, 4-phenyl-1-butene, using novel catalytic systems. This could involve exploring solid acid catalysts, metal-organic frameworks (MOFs), or enzymatic approaches to improve selectivity and reduce the use of corrosive reagents like nitric acid.

Microwave-Assisted and Flow Chemistry Approaches: The application of microwave irradiation and continuous flow technologies could significantly accelerate reaction times, improve yields, and enhance safety and scalability. These techniques offer precise control over reaction parameters, minimizing byproduct formation.

Biocatalytic Synthesis: A forward-looking approach would be the exploration of biocatalytic methods. Enzymes, such as nitroalkene reductases or engineered variants, could potentially be employed in the final steps of the synthesis, offering high selectivity under mild, aqueous conditions. Research into cofactor-free biocatalytic systems, which utilize H₂ as a clean reductant, could provide a truly sustainable route. liv.ac.uk

Synthetic Approach Potential Advantages Key Research Challenge
Direct Catalytic NitrationHigh atom economy, reduced wasteAchieving high regioselectivity for the desired isomer
Microwave-Assisted SynthesisRapid reaction times, improved energy efficiencyOptimization of reaction conditions to prevent polymerization
Continuous Flow SynthesisEnhanced safety, scalability, and process controlReactor design and handling of potentially unstable intermediates
BiocatalysisHigh selectivity, mild conditions, environmentally benignEnzyme discovery and engineering for substrate specificity

Exploration of New Catalytic Systems for its Transformations

The conjugated nitroalkene functionality in this compound makes it an excellent substrate for a wide array of catalytic transformations. Future research should aim to explore and develop novel catalytic systems to exploit this reactivity, with a particular emphasis on asymmetric catalysis to generate chiral molecules.

Organocatalysis: Chiral amines, thioureas, and phosphoric acids have proven to be powerful catalysts for asymmetric reactions of nitroalkenes. pageplace.de Future work could focus on the asymmetric Michael addition of various nucleophiles to this compound, providing access to chiral γ-nitro compounds.

Transition Metal Catalysis: The versatility of transition metals like palladium, rhodium, copper, and nickel should be leveraged. nih.gov Research could target:

Asymmetric Hydrogenation: Selective reduction of the carbon-carbon double bond or the nitro group.

Cycloaddition Reactions: [4+2] and [2+2] cycloadditions to construct complex cyclic and heterocyclic systems. scispace.comacgpubs.org The nitro group can act as a powerful activating group in these transformations. pageplace.descispace.com

Reductive Cyclization: Transition metal-catalyzed reductive cyclization using carbon monoxide or its surrogates could be a strategy to synthesize nitrogen-containing heterocycles like indoles from suitably functionalized precursors derived from this compound. researchgate.net

Catalytic System Potential Transformation Anticipated Product Class Relevant Precedents
Chiral Amines/ThioureasAsymmetric Michael AdditionChiral γ-Nitro CarbonylsExtensive literature on β-nitrostyrene
Rhodium/Ruthenium ComplexesAsymmetric HydrogenationChiral Nitroalkanes / AminoalkanesCatalytic reduction of various nitroalkenes
Palladium ComplexesHeck Coupling / Reductive CyclizationFunctionalized Alkenes / N-HeterocyclesKnown reactivity of nitroarenes and alkenes researchgate.net
Chiral Lewis AcidsAsymmetric Diels-Alder ReactionChiral Nitro-Substituted CyclohexenesEstablished for various nitro-dienes/dienophiles

Advanced Applications of this compound in Complex Molecule Synthesis

The synthetic utility of this compound lies in its potential to serve as a versatile intermediate. The nitro group is not merely an activating group but also a synthetic chameleon, capable of being transformed into a variety of other functional groups.

Future research should focus on demonstrating the utility of this compound as a building block in the total synthesis of natural products and pharmaceutically active compounds.

Precursor to Amines and Carbonyls: The nitro group can be readily reduced to an amine or converted into a carbonyl group via the Nef reaction. This opens up pathways to synthesize complex alkaloids, amino acids, and other nitrogen-containing compounds.

Domino and Cascade Reactions: The structure of this compound is well-suited for designing domino or cascade reactions. For instance, a Michael addition followed by an intramolecular cyclization could rapidly build molecular complexity from a simple starting material.

Synthesis of Heterocycles: As a potent dienophile and dipolarophile, it could be used in cycloaddition reactions to generate a variety of substituted nitrogen and oxygen heterocycles, which are common scaffolds in medicinal chemistry. pageplace.depageplace.de

Deeper Mechanistic Understanding through Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing reactions and designing new ones. A synergistic approach combining experimental and computational methods will be crucial.

Experimental Mechanistic Studies:

Kinetic Analysis: To determine reaction orders and activation parameters.

Isotope Labeling: To trace the pathways of atoms during a reaction.

In-situ Spectroscopy (NMR, IR): To identify and characterize reaction intermediates.

Computational Chemistry:

Density Functional Theory (DFT): To model reaction pathways, calculate activation energy barriers, and elucidate transition state geometries. scispace.com This can help rationalize observed stereoselectivities and predict the most favorable reaction channels. scispace.com

Molecular Dynamics (MD) Simulations: To understand the role of the solvent and the dynamics of catalyst-substrate interactions.

By combining these approaches, researchers can gain a detailed picture of the reaction landscape, leading to more rational catalyst design and the development of more efficient and selective synthetic methods.

Q & A

Basic Research Questions

Q. What spectroscopic methods are optimal for characterizing 1-Nitro-4-phenyl-1-butene, and how should data interpretation be approached?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Nitroaromatic compounds like this compound exhibit strong absorbance in the UV range (e.g., λmax ~255 nm for nitro groups). Baseline corrections and solvent effects must be accounted for during analysis .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight and fragmentation patterns. Compare results with spectral databases (e.g., EPA/NIH Mass Spectral Data Base) to validate structural assignments .
  • NMR Spectroscopy : Employ <sup>1</sup>H and <sup>13</sup>C NMR to resolve regiochemical ambiguities. Deuterated solvents and internal standards (e.g., TMS) ensure precision.

Q. What synthetic routes are commonly used for this compound, and what critical parameters influence yield?

  • Methodological Answer :

  • Nitration Reactions : Introduce the nitro group via electrophilic aromatic substitution. Control temperature (0–5°C) to minimize by-products like dinitro derivatives .
  • Catalysts : Use sulfuric acid as a catalyst and solvent. Monitor reaction progress with thin-layer chromatography (TLC) to optimize reaction time.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product. Confirm purity via HPLC (≥98% threshold) .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer :

  • Store at -20°C under inert gas (e.g., argon) to prevent degradation. Use amber vials to avoid photochemical reactions. Desiccants (e.g., silica gel) mitigate hydrolysis risks .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for structural confirmation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra. Adjust computational parameters (e.g., solvent models) to align with empirical observations.
  • Iterative Refinement : Re-examine sample purity if discrepancies arise (e.g., unexpected MS fragments). Repetition under controlled conditions (e.g., anhydrous synthesis) reduces artifacts .

Q. What experimental designs are effective for studying the regioselectivity of nitration in this compound derivatives?

  • Methodological Answer :

  • Directed Ortho-Metalation : Introduce directing groups (e.g., sulfonic acid) to control nitro placement. Vary nitrating agents (e.g., HNO3/H2SO4 vs. acetyl nitrate) to assess positional preferences.
  • Kinetic Studies : Use stopped-flow UV-Vis to track intermediate formation. Compare activation energies for competing pathways .

Q. How should kinetic data for this compound degradation under varying pH conditions be statistically analyzed?

  • Methodological Answer :

  • Non-Linear Regression : Fit degradation curves to first/second-order models using software like MATLAB or Python’s SciPy.
  • Arrhenius Analysis : Calculate activation energy (Ea) from temperature-dependent rate constants. Report confidence intervals to address experimental uncertainty .

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